molecular formula C11H9N3O B12952374 5H-pyrido[3,4-b][1,4]benzoxazin-4-amine

5H-pyrido[3,4-b][1,4]benzoxazin-4-amine

Cat. No.: B12952374
M. Wt: 199.21 g/mol
InChI Key: VARNRWNVQLVEPL-UHFFFAOYSA-N
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Description

5H-pyrido[3,4-b][1,4]benzoxazin-4-amine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a benzoxazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-pyrido[3,4-b][1,4]benzoxazin-4-amine typically involves the fusion of pyridine and benzoxazine rings. One common method involves the reaction of 2-aminopyridine with salicylaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the desired compound . Another approach involves the use of 2-chloropyridine and 2-aminophenol in the presence of a base to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5H-pyrido[3,4-b][1,4]benzoxazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities

    Reduction: Reduced derivatives with hydrogenated functionalities

    Substitution: Substituted derivatives with various functional groups

Mechanism of Action

The mechanism of action of 5H-pyrido[3,4-b][1,4]benzoxazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-pyrido[3,4-b][1,4]benzoxazin-4-amine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen heteroatoms, which contribute to its distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

5H-pyrido[3,4-b][1,4]benzoxazin-4-amine

InChI

InChI=1S/C11H9N3O/c12-7-5-13-6-10-11(7)14-8-3-1-2-4-9(8)15-10/h1-6,14H,12H2

InChI Key

VARNRWNVQLVEPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=NC=C3N

Origin of Product

United States

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